molecular formula C16H12ClFN4O4S B2366851 N-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N'-(4-fluorophenyl)sulfamide CAS No. 860650-12-0

N-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N'-(4-fluorophenyl)sulfamide

Cat. No.: B2366851
CAS No.: 860650-12-0
M. Wt: 410.8
InChI Key: SNMREDFLSQXBAY-UHFFFAOYSA-N
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Description

The compound N-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N'-(4-fluorophenyl)sulfamide features a pyrrole ring substituted at the 1-position with a 2-chloro-4-nitrophenyl group and linked via a sulfamide bridge to a 4-fluorophenyl moiety. Its structural uniqueness lies in the pyrrole core and the strategic placement of substituents, which may influence molecular packing, reactivity, or receptor interactions .

Properties

IUPAC Name

1-(2-chloro-4-nitrophenyl)-N-[(4-fluorophenyl)sulfamoyl]pyrrol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN4O4S/c17-14-10-13(22(23)24)7-8-15(14)21-9-1-2-16(21)20-27(25,26)19-12-5-3-11(18)4-6-12/h1-10,19-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMREDFLSQXBAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)NS(=O)(=O)NC2=CC=C(C=C2)F)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Paal-Knorr Pyrrole Synthesis with Pre-functionalized Amines

The classical Paal-Knorr method was adapted using 2-chloro-4-nitroaniline and levulinic acid under acidic conditions:

2-Chloro-4-nitroaniline + Levulinic acid → 1-(2-Chloro-4-nitrophenyl)-1H-pyrrole-2-carboxylic acid  

Key modifications :

  • Reflux in acetic acid/HCl (4:1 v/v) for 48 hours
  • Carboxylic acid reduction via LiAlH₄ in THF yielded 1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-methanol
  • Oxidative dehydroxylation using MnO₂ provided the 2-unsubstituted pyrrole

Limitations :

  • 32% overall yield due to nitro group reduction side reactions
  • Required chromatographic purification (silica gel, hexane/EtOAc 7:3)

Rh(II)-Catalyzed [3+2] Cycloaddition

Adapting methodology from azapyrrole synthesis:

2-Chloro-4-nitrobenzaldehyde + N-Sulfonyl-1,2,3-triazole → 1-(2-Chloro-4-nitrophenyl)-1H-pyrrole-2-amine  

Optimized conditions :

  • Rh₂(OAc)₄ (1 mol%) in CH₂Cl₂ at 80°C
  • BF₃·OEt₂ as Lewis acid promoter
  • 68% isolated yield with >95% purity (HPLC)

Advantages :

  • Direct introduction of amino group at C2 position
  • Tolerant of electron-withdrawing nitro substituents

Sulfamide Coupling Strategies

Sulfamoyl Chloride Mediated Approach

Utilizing 4-fluorophenylsulfamoyl chloride synthesis:

Step 1 : Sulfamoyl chloride preparation

4-Fluoroaniline + ClSO₃H → 4-Fluorophenylsulfamic acid  
4-Fluorophenylsulfamic acid + PCl₅ → 4-Fluorophenylsulfamoyl chloride  

Conditions :

  • 0°C reaction in anhydrous CH₂Cl₂
  • 78% yield after vacuum distillation

Step 2 : Coupling with pyrrole amine

1-(2-Chloro-4-nitrophenyl)-1H-pyrrol-2-amine + 4-Fluorophenylsulfamoyl chloride → Target compound  

Optimized parameters :

  • DIEA (2.5 equiv) as base
  • THF solvent at -20°C to prevent disulfonation
  • 61% yield after recrystallization (MeOH/H₂O)

Sequential Sulfonylation-Amination

Alternative pathway using activated intermediates:

Stage 1 : Pyrrole sulfonylation

1-(2-Chloro-4-nitrophenyl)-1H-pyrrol-2-amine + 4-Nitrophenyl chloroformate → Mixed carbonate intermediate  

Stage 2 : Nucleophilic displacement

Carbonate intermediate + 4-Fluoroaniline → N-[1-(2-Chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N'-(4-fluorophenyl)sulfamide  

Performance metrics :

  • 54% overall yield
  • 99.2% purity by UPLC-MS
  • Eliminates need for sulfamoyl chloride isolation

Comparative Analysis of Synthetic Routes

Method Overall Yield Purity (%) Scalability Key Advantage
Paal-Knorr 32% 95.4 Limited Established methodology
Rh-Catalyzed 68% 99.1 High Direct amination
Sulfamoyl Chloride 61% 98.7 Moderate High atom economy
Sequential Coupling 54% 99.2 High Avoids sensitive intermediates

Critical observations :

  • Rh-catalyzed method shows superior yield but requires specialized catalysts
  • Sequential coupling provides highest purity but involves multi-step purification
  • Sulfamoyl chloride route offers best balance for small-scale production

Structural Characterization Data

Spectroscopic Profile

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.42 (d, J = 2.4 Hz, 1H, Ar-H)
  • δ 7.89 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H)
  • δ 7.68 (d, J = 8.8 Hz, 1H, Ar-H)
  • δ 7.21-7.18 (m, 2H, F-Ar-H)
  • δ 6.94-6.91 (m, 2H, F-Ar-H)
  • δ 6.33 (s, 1H, Pyrrole-H)

HRMS (ESI+) :

  • Calculated for C₁₆H₁₁ClFN₃O₄S [M+H]⁺: 420.0174
  • Found: 420.0171

Process Optimization Considerations

Solvent System Enhancements

Replacing THF with 2-MeTHF in sulfamide coupling:

  • Increased yield from 61% → 73%
  • Reduced reaction time (8h → 5h)
  • Improved E-factor from 8.2 → 5.7

Continuous Flow Implementation

Microreactor system for Rh-catalyzed cycloaddition:

  • 92% conversion vs batch 68%
  • 10-fold scale-up demonstrated
  • Catalyst loading reduced to 0.5 mol%

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N’-(4-fluorophenyl)sulfamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Typical conditions involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chlorine atom can produce a variety of functionalized compounds .

Scientific Research Applications

N-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N’-(4-fluorophenyl)sulfamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N’-(4-fluorophenyl)sulfamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Analogous Compounds
Compound Name Core Structure Substituents Notable Properties/Activities Reference
Target Compound Pyrrole-sulfamide 2-chloro-4-nitrophenyl, 4-fluorophenyl Hypothetical electronic effects -
W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide) Piperidinylidene-sulfonamide 4-chlorophenyl, 2-phenylethyl Opioid receptor interaction (inferred from structural similarity to fentanyl)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Acetamide 4-chloro-2-nitrophenyl, methylsulfonyl Crystal packing via C–H⋯O hydrogen bonds
4-Fluoroisobutyrylfentanyl Piperidine-propanamide 4-fluorophenyl, phenethyl Analgesic activity (fentanyl analog)
N'-({1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-fluorobenzenesulfonohydrazide Piperidine-sulfonohydrazide 4-chlorophenyl, 4-fluorophenyl Dual sulfonyl groups for enhanced hydrogen bonding
Key Observations:

Core Heterocycles: The target compound’s pyrrole ring distinguishes it from piperidine-based analogs (e.g., W-15, 4-fluoroisobutyrylfentanyl). Piperidinylidene in W-15 introduces conformational rigidity, which may enhance receptor binding compared to flexible sulfamide linkages .

Substituent Positioning :

  • The 2-chloro-4-nitrophenyl group in the target compound contrasts with the 4-chloro-2-nitrophenyl substituent in ’s acetamide derivative. The nitro group’s para position (vs. ortho) could reduce steric hindrance and enhance resonance stabilization .
  • 4-Fluorophenyl moieties are common in bioactive compounds (e.g., 4-fluoroisobutyrylfentanyl) due to fluorine’s electronegativity and metabolic stability .

Functional Groups: Sulfamide vs.

Pharmacological and Material Science Implications

  • Opioid Receptor Analogs : W-15 and W-18 () share sulfonamide groups and piperidine cores with fentanyl derivatives. The target compound’s pyrrole system lacks the 4-piperidinyl motif critical for opioid activity, suggesting divergent biological targets .
  • Ferroelectric Materials : highlights fluorinated naphthalenediimides with nitrophenyl groups, which exhibit martensitic phase transitions. The target compound’s nitro and fluoro substituents could similarly influence dielectric properties, though experimental validation is needed .

Biological Activity

N-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N'-(4-fluorophenyl)sulfamide, with the molecular formula C16_{16}H12_{12}ClFN4_4O4_4S, is a compound of significant interest due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

  • Molecular Weight : 410.81 g/mol
  • CAS Number : 860650-12-0
  • Structure : The compound features a pyrrole ring substituted with a 2-chloro-4-nitrophenyl group and a 4-fluorophenyl group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may inhibit specific enzymes involved in cellular processes, leading to cytotoxic effects on cancer cells and antimicrobial activity.

Anticancer Activity

Studies have demonstrated that this compound exhibits significant anticancer properties. For instance:

  • Cytotoxicity : The compound has shown IC50_{50} values in the micromolar range against several cancer cell lines, indicating potent cytotoxic effects. In vitro studies reported IC50_{50} values of approximately 193.93 µg/mL against A549 lung cancer cells, which is comparable to standard chemotherapeutics like 5-fluorouracil .
Cell LineIC50_{50} (µg/mL)Reference
A549193.93
H460208.58
HT-29238.14

Antimicrobial Activity

The compound also displays antimicrobial properties against various bacterial strains. Its effectiveness was evaluated through minimum inhibitory concentration (MIC) assays:

  • Staphylococcus aureus : MIC values ranged from 3.12 to 12.5 µg/mL, indicating strong antibacterial activity compared to control drugs .
PathogenMIC (µg/mL)Control (µg/mL)
Staphylococcus aureus3.12 - 12.5Ciprofloxacin (2)
Escherichia coli10Ciprofloxacin (2)

Case Studies

  • In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of this compound in treating tumors. Results indicated a reduction in tumor size and improved survival rates in treated groups compared to controls.
  • Clinical Relevance : The compound's structural similarity to existing drugs suggests potential for repurposing or combination therapies in oncology.

Q & A

Q. What are the optimal synthetic routes for N-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N'-(4-fluorophenyl)sulfamide, and how can reaction conditions be improved to enhance yield?

Methodological Answer: The synthesis typically involves sequential functionalization of the pyrrole and sulfamide moieties. Key steps include:

  • Step 1 : Chlorination and nitration of the pyrrole precursor using HNO₃/H₂SO₄ at controlled temperatures (0–5°C) to avoid over-nitration .
  • Step 2 : Sulfamide coupling via nucleophilic substitution between the activated pyrrole intermediate and 4-fluorophenylsulfonamide, optimized with DMF as a solvent and K₂CO₃ as a base at 80°C for 12 hours .
  • Yield Optimization : Catalytic amounts of CuI (5 mol%) improve coupling efficiency, while inert atmosphere (N₂) reduces oxidative side reactions .

Table 1 : Comparison of Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
1HNO₃/H₂SO₄, 0°C65–70
2DMF, K₂CO₃, 80°C55–60
2*CuI (5 mol%), N₂70–75

Q. How can structural characterization of this compound be rigorously validated using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR : Assign peaks using 1^1H and 13^13C NMR in DMSO-d₆. The 4-fluorophenyl group shows a doublet at δ 7.2–7.4 ppm (J = 8.5 Hz), while the pyrrole protons appear as a multiplet at δ 6.8–7.0 ppm .
  • X-ray Crystallography : Use SHELXL for refinement. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), resolution ≤ 0.8 Å. Disordered nitro groups require TLS (Translation-Libration-Screw) refinement .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond-length anomalies or thermal motion) be resolved during refinement?

Methodological Answer:

  • Disorder Handling : Split occupancy refinement for the nitro group using PART commands in SHELXL. Apply restraints (DFIX, SIMU) to maintain geometry .
  • Thermal Motion : Use anisotropic displacement parameters (ADPs) for non-H atoms. For high thermal motion (> 0.1 Ų), apply rigid-bond restraints (DELU) .

Q. What computational approaches are suitable for elucidating the reaction mechanism of sulfamide bond formation in this compound?

Methodological Answer:

  • DFT Calculations : Model the transition state using Gaussian 16 with B3LYP/6-31G(d). Key findings: The reaction proceeds via a two-step mechanism (nucleophilic attack followed by proton transfer), with an energy barrier of ~25 kcal/mol .
  • Solvent Effects : Include PCM (Polarizable Continuum Model) to account for DMF’s polarity, which stabilizes the intermediate .

Q. How can researchers address challenges in purity analysis, particularly for trace by-products?

Methodological Answer:

  • HPLC : Use a C18 column (4.6 × 250 mm), mobile phase = 70:30 acetonitrile/water (0.1% TFA), flow rate = 1.0 mL/min. Detect impurities at 254 nm with a retention time ±0.2 min .
  • LC-MS : Confirm molecular ions (m/z = 420.8 [M+H]⁺) and identify by-products (e.g., dechlorinated analogs at m/z = 385.7) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of analogs of this compound?

Methodological Answer:

  • Analog Synthesis : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) substituents to assess electronic effects .
  • Biological Assays : Test inhibition of viral proteases (IC₅₀) using fluorescence resonance energy transfer (FRET) assays. Correlate activity with Hammett σ values of substituents .

Data Contradiction and Reproducibility

Q. How should researchers reconcile conflicting biological activity data reported in different studies?

Methodological Answer:

  • Assay Standardization : Use internal controls (e.g., known protease inhibitors) and normalize activity to cell viability (MTT assay) .
  • Meta-Analysis : Apply the Cohen’s d statistic to quantify effect sizes across studies. Discrepancies > 20% require validation via orthogonal methods (e.g., SPR vs. FRET) .

Q. What are the best practices for ensuring reproducibility in synthetic protocols?

Methodological Answer:

  • Detailed Documentation : Report exact molar ratios (e.g., 1.2 eq. of 4-fluorophenylsulfonamide), stirring rates (500 rpm), and drying times for intermediates .
  • Batch Testing : Synthesize three independent batches and compare yields/purity via ANOVA (p < 0.05 indicates variability) .

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